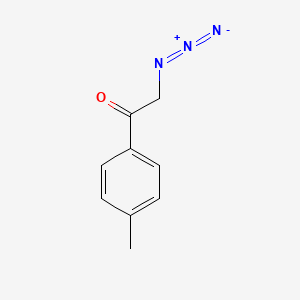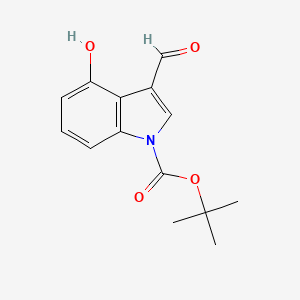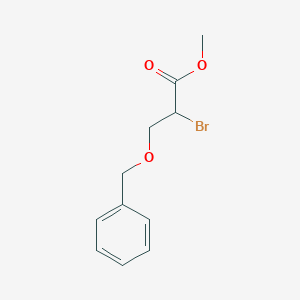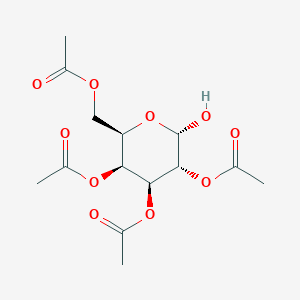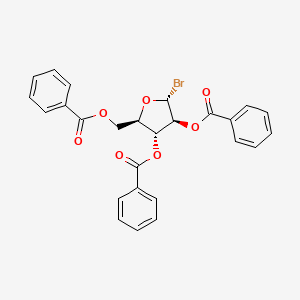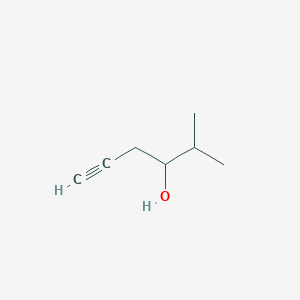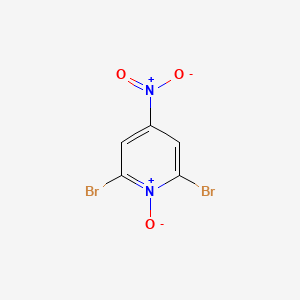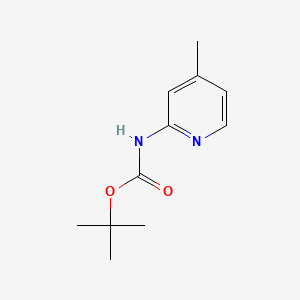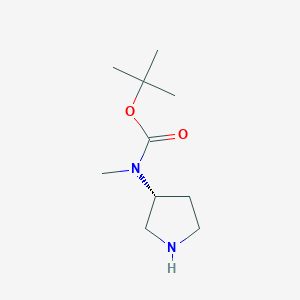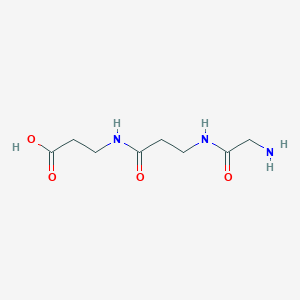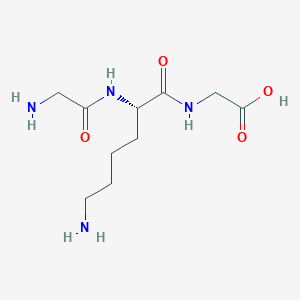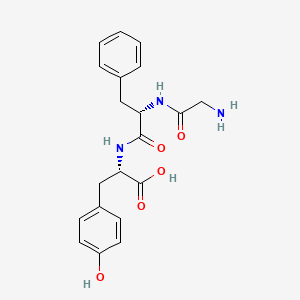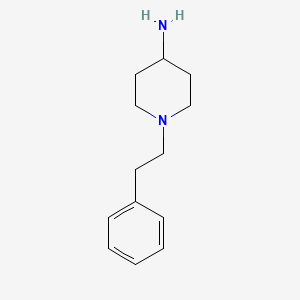
1-Phenethylpiperidin-4-amine
Vue d'ensemble
Description
The compound 1-Phenethylpiperidin-4-amine is a structural motif present in various bioactive molecules and pharmaceuticals. It is a derivative of 4-amino-N-(1-phenylethyl)benzamide, which has been studied for its anticonvulsant activity. The core structure consists of a piperidine ring substituted at the fourth position with an amino group and at the first position with a phenethyl group .
Synthesis Analysis
The synthesis of 1-Phenethylpiperidin-4-amine derivatives can be achieved through various methods. One approach involves the aminobenzylation of aldehydes with toluenes in a one-pot reaction, using sodium amide and a cesium salt additive to generate a range of 1,2-diarylethylamine compounds, which can be further transformed into various bioactive molecules . Another method for synthesizing 1-amino-acridines, which share a similar core structure, employs an aminobenzannulation reaction triggered by pyrrolidine . Additionally, regio- and stereoselective synthesis of trans-4-amino-3-hydroxypiperidines has been reported, which involves the amination of epoxypiperidines with various amines in the presence of lithium perchlorate .
Molecular Structure Analysis
The molecular structure of compounds related to 1-Phenethylpiperidin-4-amine, such as N-phenylpyridin-4-amine, has been analyzed in two polymorphs. These polymorphs exhibit similar molecular structures with the pyridyl rings showing better conjugation with the nitrogen lone pairs than the phenyl rings. The molecules form a sheet structure with zigzag hydrogen bonds, and polymorph I is considered the most stable phase at room temperature .
Chemical Reactions Analysis
The chemical reactivity of 1-Phenethylpiperidin-4-amine derivatives is influenced by the functional groups present on the molecule. For instance, acylation and alkylation of the amino group of 4-amino-N-(1-phenylethyl)benzamide result in a significant loss of anticonvulsant activity, indicating the importance of the free amino group for biological activity . The insertion of a methylene group between the amino group and the aromatic ring leads to increased toxicity, while hydride reduction of the amide carbonyl yields compounds with slightly lower efficacy against convulsions .
Physical and Chemical Properties Analysis
The physical and chemical properties of 1-Phenethylpiperidin-4-amine and its derivatives are closely related to their molecular structure. The presence of the amino group and the phenethyl moiety contributes to the compound's basicity and lipophilicity, respectively. These properties are crucial for the compound's interaction with biological targets and its pharmacokinetic profile. The polymorphism observed in related compounds like N-phenylpyridin-4-amine suggests that slight changes in the synthesis conditions can lead to different physical forms, which may have implications for the compound's stability and solubility .
Applications De Recherche Scientifique
- Summary of the Application : “1-Phenethylpiperidin-4-amine” is used in the synthesis of antifungal agents. Inspired by the structures of well-known antifungals such as fenpropidin and fenpropimorph, researchers have synthesized and evaluated 4-aminopiperidines, including “1-Phenethylpiperidin-4-amine”, as a novel chemotype of antifungals .
- Methods of Application or Experimental Procedures : The synthesis of 4-aminopiperidines, including “1-Phenethylpiperidin-4-amine”, starts from N-substituted 4-piperidone derivatives by reductive amination with appropriate amines using sodium triacetoxyborohydride .
- Results or Outcomes : More than 30 4-aminopiperidines were synthesized and their antifungal activity was determined on the model strain Yarrowia lipolytica. Some compounds showed interesting growth-inhibiting activity. These compounds were further tested on 20 clinically relevant fungal isolates (Aspergillus spp., Candida spp., Mucormycetes) by standardized microbroth dilution assays . Two compounds, 1-benzyl-N-dodecylpiperidin-4-amine and N-dodecyl-1-phenethylpiperidin-4-amine, were identified as promising candidates for further development based on their in vitro antifungal activity against Candida spp. and Aspergillus spp .
Safety And Hazards
Propriétés
IUPAC Name |
1-(2-phenylethyl)piperidin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2/c14-13-7-10-15(11-8-13)9-6-12-4-2-1-3-5-12/h1-5,13H,6-11,14H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCEKLYJIVXGPLQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N)CCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70444078 | |
| Record name | 1-phenethylpiperidin-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70444078 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Phenethylpiperidin-4-amine | |
CAS RN |
51448-56-7 | |
| Record name | 1-phenethylpiperidin-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70444078 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(2-phenylethyl)piperidin-4-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

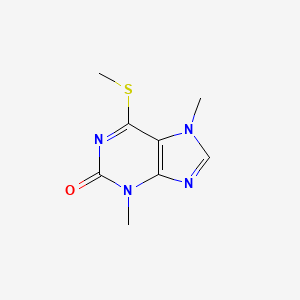
![(Bicyclo[2.2.1]hepta-2,5-diene)[1,4-bis(diphenylphosphino)butane]rhodium(I) tetrafluoroborate](/img/structure/B1337330.png)
